Chemical and physical properties of S-Octyl p-toluenethiosulfonate
Chemical and physical properties of S-Octyl p-toluenethiosulfonate
An In-Depth Technical Guide to S-Octyl p-toluenethiosulfonate: Properties, Synthesis, and Applications
Introduction
S-Octyl p-toluenethiosulfonate is an organosulfur compound featuring a unique thiosulfonate ester linkage. Structurally, it comprises an octyl group attached to one sulfur atom and a p-toluenesulfonyl group attached to the other. This arrangement distinguishes it from the more commonly encountered sulfonate esters (tosylates), where the alkyl/aryl group is bonded to an oxygen atom. The presence of the sulfur-sulfur bond makes S-Octyl p-toluenethiosulfonate a potent electrophile, particularly reactive towards soft nucleophiles like thiols.
This characteristic reactivity positions the molecule as a valuable tool for researchers in chemical biology and drug development. It serves as a highly specific reagent for the modification of cysteine residues in proteins and peptides, a process often referred to as S-thiolation or sulfenylation. Understanding its physicochemical properties, synthesis, and reactivity is paramount for its effective application in designing novel bioconjugates, activity-based probes, and potential therapeutic agents. This guide provides a comprehensive technical overview for scientists and researchers aiming to leverage the unique chemistry of S-Octyl p-toluenethiosulfonate.
Section 1: Physicochemical Properties
The physical and chemical properties of S-Octyl p-toluenethiosulfonate are dictated by the combination of its nonpolar octyl chain and its polar p-toluenethiosulfonate headgroup. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its constituent parts and related molecules.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | S-Octyl 4-methylbenzenethiosulfonate | IUPAC Nomenclature |
| Synonyms | p-Toluenesulfonic acid n-octyl ester | [1] |
| CAS Number | 3386-35-4 | [1] |
| Molecular Formula | C₁₅H₂₄O₂S₂ | Calculated |
| Molecular Weight | 316.49 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Inferred from related long-chain esters and thiosulfonates. |
| Solubility | Soluble in a wide range of organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols. Sparingly soluble in water. | Based on its structure combining a large nonpolar alkyl chain and a polar functional group. |
| Stability | Generally stable under neutral and acidic conditions. Susceptible to hydrolysis under strong basic conditions. Should be stored in a cool, dry place. | Inferred from the stability of related sulfonate esters and thiosulfonates.[2][3] |
Section 2: Synthesis and Purification
The most direct and common method for synthesizing thiosulfonate esters is through the reaction of a sulfonyl chloride with a thiol in the presence of a base. This approach offers high yields and operational simplicity.
Causality in Synthesis:
-
Reactants: p-Toluenesulfonyl chloride is chosen as the source of the electrophilic "tosyl" group. 1-Octanethiol provides the nucleophilic sulfur and the octyl chain.
-
Base: A mild base, such as pyridine or triethylamine, is crucial. Its role is to deprotonate the 1-octanethiol, forming the much more nucleophilic thiolate anion. This anion then readily attacks the electrophilic sulfur of the sulfonyl chloride.
-
Solvent: An aprotic solvent like dichloromethane or THF is preferred to prevent side reactions with the solvent and to ensure all reactants are in the solution phase.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.
Experimental Protocol: Synthesis of S-Octyl p-toluenethiosulfonate
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-octanethiol (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.1 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Section 3: Spectroscopic Characterization
Unambiguous identification of S-Octyl p-toluenethiosulfonate requires a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for both the octyl chain and the aromatic tosyl group.
-
Aromatic Protons: Two doublets in the range of δ 7.4-7.9 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Octyl Chain Protons: A triplet around δ 3.0-3.2 ppm for the methylene group adjacent to the sulfur (-CH₂-S-), a multiplet around δ 1.6-1.8 ppm for the β-methylene group, a broad multiplet around δ 1.2-1.4 ppm for the internal methylene groups, and a triplet around δ 0.8-0.9 ppm for the terminal methyl group.
-
Tosyl Methyl Group: A singlet around δ 2.4 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for all 15 carbon atoms. Key signals include the methylene carbon attached to sulfur (~35-45 ppm), the aromatic carbons (~127-145 ppm), and the tosyl methyl carbon (~21 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal the molecular ion peak.
-
Expected [M+H]⁺: ~317.11 m/z
-
Expected [M+Na]⁺: ~339.09 m/z
-
Fragmentation: Key fragmentation pathways would involve the cleavage of the S-S bond, leading to fragments corresponding to the octylthio cation ([C₈H₁₇S]⁺) and the p-toluenesulfonyl radical or related ions.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the thiosulfonate functional group.
-
S=O Stretching: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1300-1330 cm⁻¹ and 1120-1150 cm⁻¹, respectively.[4]
-
C-H Stretching: Bands around 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds of the octyl group.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
Section 4: Chemical Reactivity and Stability
The reactivity of S-Octyl p-toluenethiosulfonate is dominated by the electrophilic nature of the sulfur atom bonded to the octyl group. The p-toluenesulfonate anion is an excellent leaving group, facilitating nucleophilic attack at this sulfur.
Reactivity with Nucleophiles
The primary reaction pathway involves the attack of a soft nucleophile, such as a thiol, at the octyl-bearing sulfur atom. This results in the transfer of the octylthio (-S-C₈H₁₇) group to the nucleophile and the release of p-toluenesulfinate as a stable leaving group. This is in stark contrast to alkyl tosylates, which are alkylating agents.[5] S-Octyl p-toluenethiosulfonate is a sulfenylating agent.
This reaction is particularly efficient with cysteine residues in proteins, forming a stable disulfide bond. This specificity makes it a superior alternative to less selective reagents for certain applications in bioconjugation.
Reactivity Diagram: Thiol-Thiosulfonate Exchange
Section 5: Applications in Research and Drug Development
The unique reactivity profile of S-Octyl p-toluenethiosulfonate makes it a versatile tool for scientists.
-
Cysteine-Specific Protein Modification: Its primary application is the selective modification of cysteine residues. This can be used to:
-
Map Protein Structure: By identifying accessible cysteine residues on a protein's surface.
-
Create Bioconjugates: Such as attaching reporter molecules (fluorophores, biotin) or polyethylene glycol (PEG) chains to proteins and antibodies.
-
Develop Antibody-Drug Conjugates (ADCs): By linking cytotoxic drugs to monoclonal antibodies via a disulfide bond, which can be cleaved inside a target cell.
-
-
Activity-Based Probes: By incorporating a reporter tag, S-Octyl p-toluenethiosulfonate derivatives can be used as activity-based probes to label the active site cysteines of specific enzymes.
-
Prodrug Strategies: The thiosulfonate linkage can be employed as a bioreversible linker in prodrug design. A drug containing a free thiol could be masked as a thiosulfonate to improve stability or cell permeability, releasing the active thiol inside the cell through reaction with intracellular glutathione.
-
Genotoxic Potential Considerations: It is important to note that related sulfonate esters are considered potential genotoxic impurities (GTIs) in pharmaceutical manufacturing due to their alkylating ability.[6][7][8] While thiosulfonates react via a different mechanism (sulfenylation rather than alkylation), careful toxicological assessment is warranted for any application in drug development.
Conclusion
S-Octyl p-toluenethiosulfonate is a highly valuable and specific chemical tool. Its well-defined reactivity, centered on the electrophilic sulfur-sulfur bond, allows for the precise sulfenylation of thiols. This property is of immense utility in chemical biology for protein modification and in drug development for the construction of sophisticated bioconjugates and prodrugs. By understanding its fundamental chemical and physical properties as outlined in this guide, researchers can effectively harness its potential to advance their scientific objectives.
References
-
Wikipedia. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Retrieved from [Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
Lucintel. (n.d.). Pharmaceutical Grade P-Toluenesulfonic Acid Market Report. Retrieved from [Link]
-
Elder, D. P., et al. (2007). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 700-713. Available at: [Link]
-
PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
PubMed. (2007). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of p-toluenesulfonic acid. Retrieved from [Link]
-
Teasdale, A., & Elder, D. (2010). The utility of sulfonate salts in drug development. Pharmaceutical Technology, 34(10). Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Chemsrc. (n.d.). P-TOLUENESULFONIC ACID N-OCTYL ESTER | CAS#:3386-35-4. Retrieved from [Link]
Sources
- 1. P-TOLUENESULFONIC ACID N-OCTYL ESTER | CAS#:3386-35-4 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
